Molécule de liaison BET PROTAC 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La molécule de liaison BET PROTAC 1 est un intermédiaire clé utilisé dans la synthèse d'inhibiteurs BET à haute affinité. Les protéines BET, qui comprennent BRD2, BRD3, BRD4 et BRDT, sont des « lecteurs » épigénétiques qui jouent un rôle crucial dans la régulation de la transcription des gènes. Les PROTAC, ou chimères de ciblage de la protéolyse, sont des molécules hétérobifonctionnelles conçues pour dégrader les protéines cibles en détournant le système ubiquitine-protéasome. Cette technologie est apparue comme un nouveau paradigme thérapeutique ces dernières années .

Applications De Recherche Scientifique

PROTAC BET-binding moiety 1 has a wide range of scientific research applications. In chemistry, it is used to study the degradation of BET proteins and their role in gene transcription. In biology, it is used to investigate the regulation of gene expression and the role of BET proteins in various cellular processes. In medicine, PROTAC BET-binding moiety 1 is being explored as a potential therapeutic agent for the treatment of cancer and other diseases. In industry, it is used in the development of new drugs and therapeutic strategies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la molécule de liaison BET PROTAC 1 implique plusieurs étapes, y compris la préparation de la partie de liaison à la protéine d'intérêt, du lien et de la partie de liaison à la ligase E3 ubiquitine. La voie de synthèse implique généralement l'utilisation de la chimie de clic, qui permet l'assemblage efficace et sélectif des différents composants dans des conditions quasi physiologiques .

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est généralement stocké sous forme solide à -20°C pour une stabilité à long terme .

Analyse Des Réactions Chimiques

Types de réactions : La molécule de liaison BET PROTAC 1 subit diverses réactions chimiques, notamment des réactions de substitution et de chimie de clic. La chimie de clic, en particulier la cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC), est couramment utilisée pour assembler les différents composants de la molécule PROTAC .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de la this compound comprennent les azotures, les alcynes et les catalyseurs de cuivre. Les réactions sont généralement réalisées dans des conditions douces pour préserver l'intégrité des groupes fonctionnels .

Principaux produits : Le principal produit formé à partir de ces réactions est la molécule PROTAC entièrement assemblée, qui comprend la partie de liaison BET, le lien et la partie de liaison à la ligase E3 ubiquitine .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique. En chimie, elle est utilisée pour étudier la dégradation des protéines BET et leur rôle dans la transcription des gènes. En biologie, elle est utilisée pour étudier la régulation de l'expression des gènes et le rôle des protéines BET dans divers processus cellulaires. En médecine, la this compound est explorée comme agent thérapeutique potentiel pour le traitement du cancer et d'autres maladies. Dans l'industrie, elle est utilisée dans le développement de nouveaux médicaments et stratégies thérapeutiques .

Mécanisme d'action

La this compound exerce ses effets en formant un complexe ternaire avec la protéine BET cible et une ligase E3 ubiquitine. Ce complexe facilite l'ubiquitination de la protéine cible, conduisant à sa dégradation subséquente par le protéasome. La dégradation des protéines BET perturbe leur rôle dans la transcription des gènes, modulant ainsi l'expression des gènes et les processus cellulaires .

Mécanisme D'action

PROTAC BET-binding moiety 1 exerts its effects by forming a ternary complex with the target BET protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. The degradation of BET proteins disrupts their role in gene transcription, thereby modulating gene expression and cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à la molécule de liaison BET PROTAC 1 comprennent d'autres PROTAC qui ciblent les protéines BET, telles que MZ1 et ARV-771. Ces composés utilisent également le système ubiquitine-protéasome pour dégrader les protéines BET .

Unicité : La this compound est unique en raison de sa haute affinité pour les protéines BET et de sa capacité à dégrader sélectivement ces protéines. Cette sélectivité permet une modulation ciblée de l'expression des gènes avec un minimum d'effets hors cible, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

PROTACs (Proteolysis Targeting Chimeras) represent a novel class of therapeutics that induce targeted protein degradation. The BET-binding moiety 1 is a key component in the design of PROTACs aimed at degrading Bromodomain and Extra-Terminal (BET) proteins, which are implicated in various cancers, particularly castration-resistant prostate cancer (CRPC). This article reviews the biological activity of PROTAC BET-binding moiety 1, focusing on its mechanism of action, experimental findings, and potential therapeutic applications.

PROTACs function by linking a ligand for a target protein to an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein. In the case of PROTAC BET-binding moiety 1, it binds specifically to BET proteins such as BRD2, BRD3, and BRD4, promoting their degradation through the VHL (von Hippel-Lindau) E3 ligase pathway .

Binding Affinity and Degradation Efficiency

Research has shown that PROTACs utilizing BET-binding moiety 1 exhibit high binding affinity for BET bromodomains. For instance, ARV-771, a derivative incorporating this moiety, demonstrated potent degradation of BET proteins in cellular models. The degradation was rapid and effective at low nanomolar concentrations, with significant inhibition of downstream signaling pathways associated with cancer progression .

Table 1: Summary of Binding Affinities and Degradation Potency

| Compound | Target Protein | Binding Affinity (Kd) | Degradation Efficacy | Cellular Model |

|---|---|---|---|---|

| ARV-771 | BRD4 | Low nM | High | CRPC Cell Lines |

| HPP-9 | BRD2/BRD3/BRD4 | Low nM | Moderate | NIH-3T3 Cells |

| ARV-766 | BRD4 | None | Marginal | Control |

Prostate Cancer

A pivotal study demonstrated that treatment with ARV-771 resulted in significant tumor growth inhibition in mouse models of CRPC. The study highlighted that targeted degradation of BET proteins led to cell death in cultured prostate cancer cells. This suggests that PROTACs can effectively combat tumors that are resistant to conventional therapies .

Hedgehog Pathway Inhibition

Another investigation explored the use of HPP-9, a PROTAC targeting BET bromodomains. It was found to degrade BRD2, BRD3, and BRD4 efficiently in NIH-3T3 cells. The study confirmed that this degradation was dependent on the formation of the ternary complex with CRBN and was crucial for inhibiting the Hedgehog signaling pathway, a pathway often dysregulated in cancer .

Propriétés

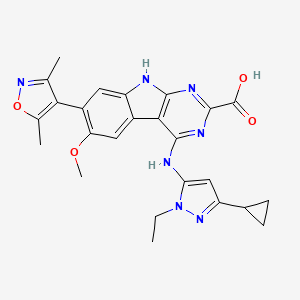

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSICVZUZCUHARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.